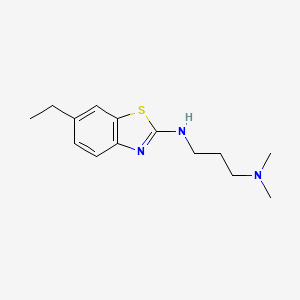

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a benzothiazole-derived compound featuring a 6-ethyl substituent on the aromatic ring and a dimethylpropane-1,3-diamine side chain. Benzothiazoles are heterocyclic systems known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-4-11-6-7-12-13(10-11)18-14(16-12)15-8-5-9-17(2)3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXFOJTUSBBQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 6-ethyl-1,3-benzothiazole with N,N-dimethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Some derivatives have been found to induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzothiazole derivatives and their biological activities. The results indicated that modifications to the benzothiazole ring could enhance the anticancer activity of these compounds .

Materials Science

In materials science, this compound can be utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with specific properties.

Applications :

- Catalysts : The compound can serve as a catalyst in various organic reactions due to its ability to stabilize metal ions.

- Sensors : Research has shown that benzothiazole-based compounds can be used in the development of sensors for detecting heavy metals and other pollutants.

Environmental Studies

The environmental impact and degradation of pollutants are critical areas of research. Compounds like this compound can play a role in environmental remediation.

Case Study : A recent study investigated the use of benzothiazole derivatives for the adsorption of heavy metals from wastewater. The findings suggested that these compounds could effectively remove contaminants from water sources .

Mechanism of Action

The mechanism of action of N’-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Electronic Effects :

- The 6-ethyl group in the target compound may improve lipid solubility compared to polar substituents like methoxy .

- Electron-withdrawing groups (e.g., Br, Cl) : Reduce electron density, increasing electrophilicity. Bromo and chloro analogs are likely more reactive in cross-coupling reactions, as seen in Suzuki-Miyaura applications .

Steric Effects :

- Bulky substituents (e.g., 5,6-dimethyl) hinder rotational freedom and may reduce binding affinity in biological targets.

Yield Considerations :

Structural and Computational Insights

- Hydrogen Bonding : The benzothiazole N and S atoms participate in hydrogen-bonding networks, influencing crystal packing. Graph set analysis (e.g., Etter’s rules) could differentiate packing motifs between ethyl- and halogen-substituted analogs .

- DFT Studies : Computational models predict electronic distributions and reaction pathways. For example, Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide exhibits distinct frontier molecular orbitals depending on substituents, guiding synthetic optimization .

Biological Activity

N'-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C14H21N3S

- Molecular Weight : 263.40 g/mol

- CAS Number : 1177314-34-9

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Compounds related to benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi, potentially due to their ability to disrupt cellular processes or inhibit enzyme functions essential for microbial survival .

-

Antitumor Properties :

- Research has demonstrated that benzothiazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation .

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Inhibition of proliferation |

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that the compound exhibits low toxicity at therapeutic doses; however, skin and eye irritation potentials were noted. Precautionary measures should be taken when handling this compound due to its irritant nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.